molecular formula C20H20ClNO B8577417 4-Piperidinone, 1-methyl-3,5-bis(phenylmethylene)-, hydrochloride CAS No. 54237-25-1

4-Piperidinone, 1-methyl-3,5-bis(phenylmethylene)-, hydrochloride

Cat. No. B8577417
Key on ui cas rn: 54237-25-1
M. Wt: 325.8 g/mol
InChI Key: BHDOGCFCDZRPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04085102

Procedure details

A solution of 57.0 g. (0.5 mole) of 1-methyl-4-piperidinone and 106.0 g. (1.0 mole) of benzaldehyde in 400 ml. of ethanol is cooled in an ice bath and treated with HCl gas until 250 g. is absorbed. The red-colored solution is allowed to stand at room temperature overnight. The resulting deep red-brown solution is seeded, allowed to stand overnight at room temperature, and the crystalline solid is filtered on a sintered-glass funnel and washed with cold ethanol, followed by ether. After drying in a desiccator, the solid (146 g.) is digested in 400 ml. of hot ethanol (75°), cooled and filtered to give 120 g. of pale yellow product, m.p. 242-244° (dec.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[ClH:17]>C(O)C>[ClH:17].[CH3:1][N:2]1[CH2:7][C:6](=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5](=[O:8])[C:4](=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is absorbed
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the crystalline solid is filtered on a sintered-glass funnel
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
After drying in a desiccator
TEMPERATURE
Type
TEMPERATURE
Details
of hot ethanol (75°), cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 120 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.CN1CC(C(C(C1)=CC1=CC=CC=C1)=O)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.